(4Z)-4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-(4-fluorophenyl)pyrazolidine-3,5-dione
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Overview
Description
The compound (4Z)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione is a synthetic organic molecule characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with a 5-chloro-2-hydroxy-3-methoxyphenyl group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with 4-fluorophenylhydrazine in the presence of a base, followed by cyclization to form the pyrazolidine-3,5-dione ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further characterized using techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
(4Z)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4Z)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites, leading to modulation of biochemical pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(5-chloro-2-hydroxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione
- (4Z)-4-[(5-chloro-3-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione
- (4Z)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
Uniqueness
The uniqueness of (4Z)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties
(4Z)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H12ClFN2O4 |
---|---|
Molecular Weight |
362.7 g/mol |
IUPAC Name |
(4Z)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H12ClFN2O4/c1-25-14-8-10(18)6-9(15(14)22)7-13-16(23)20-21(17(13)24)12-4-2-11(19)3-5-12/h2-8,22H,1H3,(H,20,23)/b13-7- |
InChI Key |
MRYIQTOQNAPNFB-QPEQYQDCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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